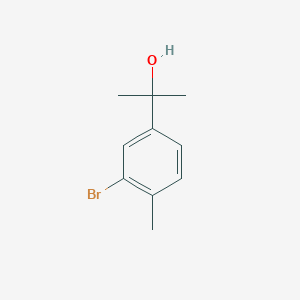
2-(3-Bromo-4-methylphenyl)propan-2-ol
概要
説明
“2-(3-Bromo-4-methylphenyl)propan-2-ol” is a chemical compound with the molecular formula C10H13BrO . It is a derivative of propan-2-ol where one of the hydrogen atoms in the methyl group is replaced by a 3-bromo-4-methylphenyl group .
Molecular Structure Analysis
The molecular structure of “2-(3-Bromo-4-methylphenyl)propan-2-ol” consists of a propan-2-ol backbone with a 3-bromo-4-methylphenyl group attached . The presence of the bromine atom and the hydroxyl group (-OH) in the molecule suggests potential for various chemical reactions, including nucleophilic substitution and elimination .Chemical Reactions Analysis
The compound can undergo various chemical reactions due to the presence of the bromine atom and the hydroxyl group. For instance, it can undergo nucleophilic substitution reactions, where a nucleophile replaces the bromine atom . It can also undergo elimination reactions, leading to the formation of alkenes .科学的研究の応用
Synthesis and Characterization
Doraswamy and Ramana (2013) explored the synthesis and characterization of substituted phenyl azetidines, which are potential antimicrobial agents. This study included the synthesis of compounds related to 2-(3-Bromo-4-methylphenyl)propan-2-ol, highlighting its relevance in developing antimicrobial substances (Doraswamy & Ramana, 2013).
Potential Intravenous Anesthetics
Stenlake, Patrick, and Sneader (1989) discussed the synthesis of ring-substituted arylpropanonamines and their quaternary salts, investigating their potential as intravenous anesthetics. This research is significant for understanding the medical applications of compounds structurally similar to 2-(3-Bromo-4-methylphenyl)propan-2-ol (Stenlake, Patrick, & Sneader, 1989).
Flavorings in Animal Feed
Westendorf (2012) analyzed the safety and efficacy of various aliphatic, alicyclic, and aromatic saturated and unsaturated tertiary alcohols and esters, including those related to 2-(3-Bromo-4-methylphenyl)propan-2-ol, for use as flavorings in animal feed. This study provides insights into the broader applications of these compounds in animal nutrition (Westendorf, 2012).
Cyclisation Studies
Goosen, McCleland, and Rinaldi (1993) conducted a study on the cyclisation of 3-(p-methylphenyl)propan-1-ol via its alkoxyl radical and aryl radical cation intermediates, offering a comparative perspective on the chemical behaviors of related compounds (Goosen, McCleland, & Rinaldi, 1993).
Polymer Synthesis
Shih et al. (2018) explored the ipso-arylation polymerization as a method to synthesize π-conjugated polymers, using derivatives of 2-(3-Bromo-4-methylphenyl)propan-2-ol. This research is crucial for understanding the compound's role in advanced material science (Shih et al., 2018).
X-ray Structures and Computational Studies
Nycz, Małecki, Zawiazalec, and Paździorek (2011) presented X-ray structures and computational studies of several cathinones, including derivatives of 2-(3-Bromo-4-methylphenyl)propan-2-ol. Their work contributes to the understanding of the molecular structure and properties of these compounds (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).
将来の方向性
The future directions for the study and use of “2-(3-Bromo-4-methylphenyl)propan-2-ol” could include further exploration of its synthesis methods and its potential uses in various chemical reactions. For instance, its potential for undergoing nucleophilic substitution and elimination reactions could be explored further . Additionally, its physical and chemical properties could be studied in more detail to better understand its behavior and potential applications.
特性
IUPAC Name |
2-(3-bromo-4-methylphenyl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-7-4-5-8(6-9(7)11)10(2,3)12/h4-6,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNVVBVHTYORBLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)(C)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-4-methylphenyl)propan-2-ol | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

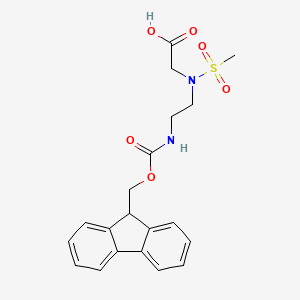
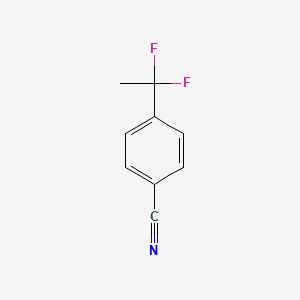
![1-Oxa-6-azaspiro[3.3]heptane](/img/structure/B1403105.png)
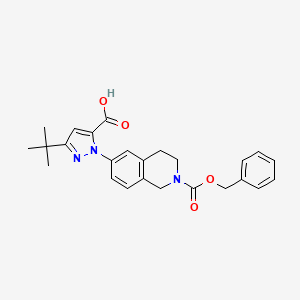
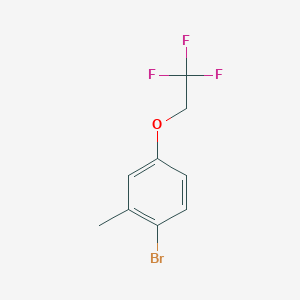
![7-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1403108.png)
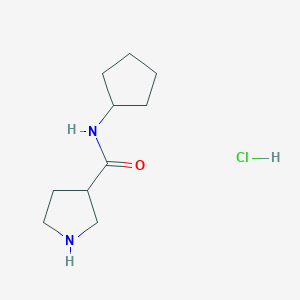
![3-Methyl-3,6-diaza-bicyclo[3.2.0]heptane](/img/structure/B1403110.png)
![1-Methyl-6-(3-(trifluoromethyl)phenyl)-3,4-dihydropyrido[2,3-B]pyrazin-2(1H)-one](/img/structure/B1403111.png)
![4-[3-(2,2,2-Trifluoroethoxy)-phenoxy]-piperidine](/img/structure/B1403112.png)
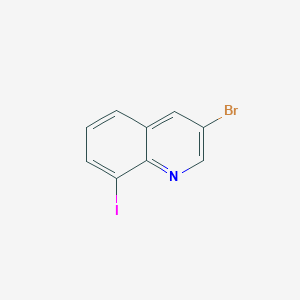

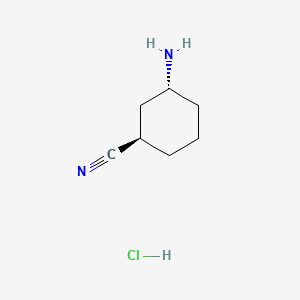
![tert-Butyl 4-cyano-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B1403120.png)